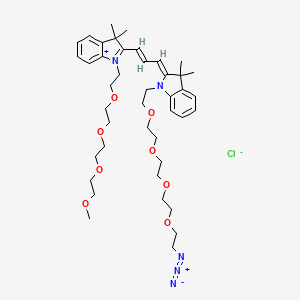

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H62ClN5O8 |

|---|---|

分子量 |

800.4 g/mol |

IUPAC名 |

(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |

InChIキー |

YRFRBTOMOUXLRJ-UHFFFAOYSA-M |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that has emerged as a valuable tool in a wide array of life science research and drug development applications. This molecule uniquely combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the versatility of "click chemistry" facilitated by an azide (B81097) moiety. The incorporation of two polyethylene (B3416737) glycol (PEG4) spacers enhances its hydrophilicity, reduces steric hindrance, and improves biocompatibility, making it an ideal candidate for labeling and tracking biomolecules in aqueous environments and living systems.[1] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Data Presentation

The utility of this compound stems from its distinct chemical and photophysical properties. The Cy3 fluorophore provides a strong fluorescent signal, while the azide group enables covalent conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [2] |

| Molecular Weight | 800.42 g/mol | [2] |

| CAS Number | 2107273-38-9 | [2] |

| Solubility | Soluble in water, DMSO, DMF | N/A |

| Storage | Store at -20°C, protected from light | N/A |

Fluorescence Properties

| Property | Value | Source |

| Excitation Maximum (λex) | ~555 nm | [] |

| Emission Maximum (λem) | ~570 nm | [] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | N/A |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

General Workflow for Bioconjugation via Click Chemistry

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye and bioconjugation reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a valuable tool for researchers in various fields, including cell biology, proteomics, and drug discovery, enabling the precise labeling and tracking of biomolecules.

Core Structure and Properties

This compound is a complex organic molecule that integrates a bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with two polyethylene (B3416737) glycol (PEG) linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), while the other is functionalized with an azide (B81097) group (azide-PEG4).

The Cy3 core is responsible for the molecule's fluorescent properties, exhibiting a characteristic orange-red emission. The dual PEG4 linkers enhance the molecule's solubility in aqueous buffers and reduce steric hindrance, which is advantageous in bioconjugation reactions. The terminal azide group is a key functional moiety that allows for its participation in highly specific and efficient "click chemistry" reactions.

A two-dimensional representation of the chemical structure of a related compound, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, can be visualized from its canonical SMILES string: CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)--INVALID-LINK--C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-][1].

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound and a closely related generic "Cy3 Azide" is presented below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C42H62ClN5O8 | N/A |

| Molecular Weight | 800.4 g/mol | [2] |

| CAS Number | 2107273-38-9 | N/A |

| Excitation Maximum (λex) | ~555 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [2] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [2] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Key Applications and Experimental Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through "click chemistry." This bioorthogonal reaction, which occurs between an azide and an alkyne, is highly specific and efficient, even in complex biological mixtures. This makes the dye an excellent tool for a variety of applications, including:

-

Fluorescent labeling of proteins, nucleic acids, and other biomolecules: By introducing an alkyne group into a target biomolecule, this compound can be used to covalently attach a bright and photostable fluorescent label.

-

Cellular imaging: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.

-

Flow cytometry: The intense fluorescence of Cy3 allows for the sensitive detection and quantification of labeled cells or particles.

-

Proteomics and drug discovery: This reagent can be used to label and identify specific proteins in complex mixtures or to track the delivery of therapeutic agents.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

Protein purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of the dye: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2-5 fold molar excess of the this compound stock solution.

-

Prepare the catalyst solution: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. Vortex briefly.

-

Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex the tube gently to mix.

-

Incubate the reaction: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]

-

Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a protein purification column.

-

Characterize the labeled protein: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy and SDS-PAGE.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified version of the Cy3 dye, a common application for azide-functionalized probes.

Materials:

-

Live cells with azide-modified surface biomolecules (e.g., metabolically labeled with an azide-containing sugar)

-

A cyclooctyne-modified Cy3 dye

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

-

Fluorescence microscope

Procedure:

-

Prepare the cells: Culture the cells to the desired confluency in a suitable imaging dish. If metabolic labeling is required, incubate the cells with the azide-containing precursor for an appropriate time.

-

Prepare the dye solution: Dissolve the cyclooctyne-modified Cy3 dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired final concentration in pre-warmed cell culture medium or buffer.

-

Label the cells: Remove the culture medium from the cells and add the dye solution.

-

Incubate: Incubate the cells at 37°C for 30-60 minutes, protected from light.[4]

-

Wash the cells: Gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.

-

Image the cells: Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 fluorophore.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the bioconjugation and cellular imaging applications described.

References

In-Depth Technical Guide: Molecular Weight of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight for the fluorescent dye conjugate N-(m-PEG4)-N'-(azide-PEG4)-Cy3. Understanding the precise molecular weight is critical for a range of applications, including quantitative analysis, stoichiometry calculations in bioconjugation, and characterization of labeled molecules.

Summary of Molecular Weights

The molecular weight of this compound and its constituent components are summarized in the table below. This data is essential for accurate experimental design and analysis.

| Component/Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | Not specified in search results | 800.4 [1] |

| m-PEG4-amine | C9H21NO4 | 207.3[2] |

| m-PEG4-aldehyde | C10H20O5 | 220.26[3] |

| m-PEG4-acid | C11H22O6 | 250.29[4] |

| m-PEG4-NHS ester | C15H25NO8 | 333.33[5] |

| Azide-PEG4-amine | C8H18N4O3 | 218.25[6] |

| Azide-PEG4-acid | C11H21N3O6 | 291.3[7] |

| Azide-PEG4-Azide | C10H20N6O3 | 288.3 |

| Sulfo-Cyanine3 (Cy3) | C31H38N2O8S2 | 630.77[8][9] |

Note: The exact molecular weight of the final conjugate can vary slightly depending on the specific reactive groups involved in the synthesis and the salt form of the Cy3 dye.

Experimental Protocols

The determination of the molecular weight of this compound is typically not established through wet-lab experimental protocols by the end-user. Instead, this value is calculated based on the chemical formula of the compound, which is derived from its known structure. The molecular weights of the individual atoms are summed to provide the final molecular weight. High-resolution mass spectrometry is the standard analytical technique used by manufacturers to confirm the mass and purity of such compounds.

Logical Structure of this compound

The following diagram illustrates the logical relationship between the core components of the this compound molecule. It consists of a central Cy3 fluorophore, which is flanked by two separate PEG4 linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), and the other is terminated with an azide (B81097) group (azide-PEG4), providing a functional handle for "click chemistry" conjugation.

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. m-PEG4-amine, 85030-56-4 | BroadPharm [broadpharm.com]

- 3. m-PEG4-aldehyde | C10H20O5 | CID 51341010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. m-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chempep.com [chempep.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent probe designed for bio-orthogonal labeling via click chemistry. We will delve into its chemical properties, spectral characteristics, and provide detailed protocols for its application in labeling various biomolecules.

Introduction to this compound

This compound is a bifunctional molecule that combines the bright and photostable fluorescent properties of the cyanine (B1664457) dye Cy3 with the versatility of click chemistry. The molecule features an azide (B81097) group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of the Cy3 fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.[1]

The two polyethylene (B3416737) glycol (PEG4) linkers enhance the water solubility of the molecule, reducing aggregation and improving its biocompatibility in aqueous environments, which is crucial for biological applications.[2] The m-PEG4 moiety provides a methoxy (B1213986) cap, rendering that end of the linker inert, while the azide-PEG4 arm provides the reactive handle for click chemistry.

Core Properties and Technical Data

The quantitative data for this compound and a closely related Cy3 azide are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference Molecule |

| Molecular Weight | 800.40 g/mol | This compound |

| Purity | ≥95% | This compound |

| Excitation Maximum (λex) | ~555 nm | Cy3 Azide |

| Emission Maximum (λem) | ~570 nm | Cy3 Azide |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 555 nm | Cy3 Azide |

| Fluorescence Quantum Yield (Φ) | ~0.31 | Cy3 Azide |

| Solubility | Water, DMSO, DMF, DCM | N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

Click Chemistry: Mechanisms and Workflows

Click chemistry provides a highly efficient and bio-orthogonal method for labeling molecules.[5] this compound can be utilized in two primary forms of azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable and widely used click chemistry reaction that involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, which can be advantageous for in vivo applications or when working with copper-sensitive systems.[7]

Experimental Protocols

The following are detailed protocols for labeling various classes of biomolecules with this compound using CuAAC. These protocols can be adapted for SPAAC by omitting the copper sulfate (B86663), reducing agent, and ligand, and using a strained cyclooctyne-modified biomolecule.

Labeling of Alkyne-Modified Proteins

This protocol is designed for the labeling of a protein that has been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 10-100 µM)

-

This compound stock solution (3-10 molar excess over the protein)

-

THPTA or TBTA stock solution (to a final concentration of 1 mM)

-

CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM)

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purify the labeled protein: Remove unreacted dye and catalyst components using a desalting column or dialysis against a suitable buffer.[8]

-

Analyze the labeling efficiency: The degree of labeling can be determined spectrophotometrically or by SDS-PAGE followed by in-gel fluorescence scanning.

Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of synthetic oligonucleotides containing an alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO

-

Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 1 M, pH 7.0)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

TBTA stock solution (e.g., 50 mM in DMSO)

-

Ethanol (B145695) or acetone (B3395972) for precipitation

-

Purification supplies (e.g., HPLC or PAGE)

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine:

-

Alkyne-modified oligonucleotide solution

-

TEAA buffer (to a final concentration of 100 mM)

-

This compound stock solution (1.5-5 molar excess over the oligonucleotide)

-

TBTA stock solution (to a final concentration of 1 mM)

-

CuSO₄ stock solution (to a final concentration of 0.5 mM)

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate: Vortex the mixture and incubate at room temperature overnight, protected from light.[9]

-

Purify the labeled oligonucleotide: Precipitate the labeled oligonucleotide using ethanol or acetone. The pellet can be further purified by HPLC or PAGE.[9]

Conclusion

This compound is a valuable tool for researchers in various fields, offering a reliable and efficient method for fluorescently labeling biomolecules. Its bright fluorescence, good photostability, and the bio-orthogonality of click chemistry make it an excellent choice for a wide range of applications, from in vitro assays to cellular imaging. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for your specific research needs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

The Functional Core of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide to its PEG Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the polyethylene (B3416737) glycol (PEG) linker in the functionality of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a sophisticated tool in modern biochemistry and drug development, designed for the precise fluorescent labeling of biomolecules. Its utility is derived from the synergistic interplay of its three core components: the Cy3 fluorophore, a reactive azide (B81097) group, and the strategically positioned PEG4 linkers.

Molecular Architecture and Component Functionality

The structure of this compound comprises a central Cyanine3 (Cy3) dye flanked by two tetra-polyethylene glycol (PEG4) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG), rendering it inert, while the other is functionalized with a reactive azide (-N₃) group. This asymmetric design is crucial for its application in bioconjugation.

-

Cyanine3 (Cy3) Core: This is a bright and photostable fluorescent dye that serves as the reporter element of the molecule. Its strong absorption and emission in the visible spectrum make it readily detectable in various biological imaging applications.

-

Azide (-N₃) Reactive Group: The terminal azide group is a bioorthogonal handle. It is highly selective and stable under most biological conditions, yet it can readily participate in specific chemical ligation reactions, most notably "click chemistry." This allows for the covalent attachment of the entire probe to a target molecule of interest.

-

PEG4 Linkers: The two PEG4 chains are not merely passive spacers. They are critical to the overall performance of the probe, influencing its solubility, biocompatibility, and the reactivity of the azide group.

The Multifaceted Role of the PEG Linker

The PEG linker in this compound is integral to its function, contributing to several key properties that enhance its utility in biological systems.

Enhancing Solubility and Biocompatibility

Polyethylene glycol is a hydrophilic polymer, and its inclusion in the molecular structure significantly increases the water solubility of the otherwise hydrophobic Cy3 dye. This is crucial for applications in aqueous biological environments, preventing aggregation and ensuring the availability of the probe for reaction. Furthermore, PEG is well-known for its biocompatibility and ability to reduce non-specific binding to proteins and cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments.

Spatial Optimization for Bioconjugation

The PEG4 chains act as flexible spacers, physically separating the bulky Cy3 fluorophore from the reactive azide group. This spatial separation minimizes steric hindrance, allowing the azide group to more freely access and react with its target, such as an alkyne-modified protein or nucleic acid. The length of the PEG linker can be critical; a linker that is too short may not provide sufficient separation, while an overly long linker could introduce excessive flexibility, potentially impacting reaction kinetics.

Modulation of Photophysical Properties

Mechanism of Action: Click Chemistry

The primary mechanism by which the this compound linker functions is through facilitating a bioorthogonal reaction known as azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide on the probe and a terminal alkyne on a target biomolecule. There are two main variants of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate under biological conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.

The workflow for labeling a target protein with this compound via SPAAC is depicted below.

The logical relationship for the click chemistry reaction is as follows:

Quantitative Data

The following table summarizes the key physicochemical and fluorescence properties of this compound and its core components. Data for the specific molecule is based on manufacturer specifications and data for similar compounds.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂ClN₅O₉ | Manufacturer Data |

| Molecular Weight | 800.4 g/mol | Manufacturer Data |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ at λex | |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

The following are generalized protocols for the bioconjugation of an alkyne-modified protein with this compound. Note: These are starting points and optimal conditions (e.g., concentration, incubation time, temperature) should be determined empirically for each specific application.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water).

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M in water).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A 10- to 50-fold molar excess of the azide probe over the protein is recommended.

-

Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.

-

Add the catalyst: Add the CuSO₄/THPTA premix to the protein-probe mixture. The final concentration of CuSO₄ should be between 100 µM and 1 mM.

-

Initiate the reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify: Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterize: Confirm conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

DBCO- or BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein with this compound. A 2- to 10-fold molar excess of the azide probe is typically sufficient.

-

Incubate: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction time will depend on the specific strained alkyne used.

-

Purify: Remove the unreacted probe using a desalting column or dialysis.

-

Characterize: Confirm the labeling as described for the CuAAC protocol.

Conclusion

The PEG linker in this compound is a critical design element that extends far beyond simple spacing. It enhances the solubility and biocompatibility of the probe, minimizes non-specific interactions, and provides the necessary steric freedom for the azide group to efficiently participate in click chemistry reactions. This combination of a high-performance fluorophore, a bioorthogonal reactive handle, and a functionally optimizing linker makes this compound a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of research and development applications.

The Strategic Advantage of PEG Spacers in Fluorescent Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precision of fluorescent labeling is paramount. The ability to accurately tag and track biomolecules underpins a vast array of applications, from fundamental research to clinical diagnostics. A key, yet often underestimated, component in achieving this precision is the use of a Polyethylene (B3416737) Glycol (PEG) spacer. This technical guide delves into the core advantages of incorporating PEG spacers in fluorescent labeling strategies, providing quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their experimental designs.

Core Advantages of PEG Spacers

The introduction of a PEG spacer between a fluorophore and a biomolecule is not merely a matter of linkage; it is a strategic decision that can significantly enhance the performance and reliability of fluorescent probes. The primary benefits of PEGylation in this context are multifaceted, addressing key challenges associated with bioconjugation and fluorescence applications.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of PEG spacers is their inherent hydrophilicity.[1][2][3] Many fluorescent dyes are hydrophobic in nature, which can lead to aggregation and precipitation when conjugated to biomolecules in aqueous environments.[4] This aggregation can quench fluorescence and lead to inaccurate quantification.[5] PEG spacers, being highly water-soluble, impart their hydrophilic character to the entire conjugate, thereby improving its solubility and preventing aggregation.[1][6][7] This is particularly crucial when working with proteins that are prone to aggregation or when a high degree of labeling is desired.[8]

Minimized Steric Hindrance and Improved Binding Affinity

The flexible and extended conformation of PEG chains acts as a physical spacer, distancing the often-bulky fluorophore from the biologically active site of the labeled molecule.[2][8] This separation minimizes steric hindrance, which can otherwise interfere with the binding of the biomolecule to its target, such as an antibody to its antigen or a ligand to its receptor.[9][10] By preserving the native conformation and accessibility of the binding site, PEG spacers can help maintain or even improve the binding affinity of the labeled molecule.[3][11] However, it is important to note that the length of the PEG spacer can be a critical factor, with excessively long chains potentially masking the recognition site.[3]

Reduction of Non-Specific Binding

In applications such as immunoassays and in vivo imaging, non-specific binding of fluorescently labeled probes to surfaces or off-target molecules is a major source of background noise and false-positive signals.[12] The hydrophilic and bio-inert nature of PEG creates a hydration shell around the conjugate, which repels non-specific protein adsorption and reduces interactions with cellular membranes and other surfaces.[12][13][14] This "stealth" effect leads to a significant improvement in the signal-to-noise ratio and enhances the specificity of detection.[15]

Enhanced Quantum Yield and Photostability

PEGylation can also have a direct impact on the photophysical properties of the fluorescent dye. By creating a more hydrophilic microenvironment and preventing dye-dye interactions that can lead to self-quenching, PEG spacers can enhance the quantum yield of the fluorophore.[13][14] This "PEG-fluorochrome shielding" approach results in brighter and more stable fluorescent probes.[13][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key performance parameters in fluorescent labeling.

Table 1: Effect of PEG Spacer Length on Inhibitory Potency and Binding Mode

| Fluorescent Inhibitor Conjugate | Spacer Length | IC50 (nM) | Mode of Binding | Reference |

| FAM-CTT-54 | None | 0.41 | Reversible | [17] |

| FAM-X-CTT-54 | Short Hydrophobic | 0.35 | Slowly Reversible | [17] |

| FAM-PEG8-CTT-54 | PEG8 | 1.93 | Irreversible | [17] |

Table 2: Influence of PEGylation on Nanocarrier Uptake in Different Cell Lines

| Nanocarrier Modification | Cell Line | Mean Fluorescence Intensity (MFI) | % of NC+ Cells | Reference |

| 0.65 kDa PEG linker | RAW264.7 | Higher Uptake | Higher Uptake | [18] |

| 2 kDa PEG linker | RAW264.7 | Lower Uptake | Lower Uptake | [18] |

| 5 kDa PEG linker | RAW264.7 | Lower Uptake | Lower Uptake | [18] |

| 0.65 kDa PEG linker | DC2.4 | Best Targeting | Best Targeting | [19] |

| 5 kDa PEG linker | BMDCs & cDC1 | Specific Accumulation | Specific Accumulation | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG spacers in fluorescent labeling.

Protocol 1: Fluorescent Labeling of an Antibody with a PEGylated Dye

Objective: To covalently attach a fluorescent dye containing a PEG spacer to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-ester activated fluorescent dye with a PEG spacer (e.g., NHS-PEG4-Fluorescein)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

-

Spectrophotometer

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

-

Dye Preparation: Immediately before use, dissolve the NHS-ester activated PEGylated dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (typically a 5-20 fold molar excess).

-

Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.

-

Calculate the degree of labeling (DOL) or dye-to-protein ratio using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

Protocol 2: Immunoassay for Antigen Detection Using a PEGylated Fluorescent Antibody

Objective: To perform a sandwich ELISA to detect an antigen using a capture antibody and a PEGylated fluorescently labeled detection antibody.

Materials:

-

96-well microplate

-

Capture antibody specific to the antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

PEGylated fluorescently labeled detection antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Fluorescence microplate reader

Methodology:

-

Coating: Coat the microplate wells with the capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Wash the plate three times with wash buffer.

-

Antigen Incubation: Add antigen standards and samples to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the PEGylated fluorescently labeled detection antibody to each well and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.

-

Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.

-

Analysis: Generate a standard curve from the fluorescence readings of the antigen standards and determine the concentration of the antigen in the samples.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of PEG spacers in fluorescent labeling.

References

- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. lifetein.com [lifetein.com]

- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Improving the sensitivity of immunoassays with PEG-COOH-like film prepared by plasma-based technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Spacer length effects on in vitro imaging and surface accessibility of fluorescent inhibitors of prostate specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for the fluorescent labeling of proteins. This bifunctional molecule, featuring a Cy3 fluorophore, a PEG4 spacer, and a terminal azide (B81097) group, is a key reagent in modern bioconjugation strategies, particularly those employing bioorthogonal click chemistry. This document details the underlying chemical principles, provides structured data on the reagent's properties, outlines detailed experimental protocols for its application, and illustrates relevant workflows.

Introduction

This compound is a specialized fluorescent probe designed for a two-step protein labeling strategy. Unlike traditional single-step labeling reagents that directly react with protein functional groups, this molecule participates in a highly specific and efficient bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach offers researchers precise control over the labeling process, making it ideal for a wide range of applications, from cellular imaging to the study of protein-protein interactions.

The labeling process involves two key stages:

-

Protein Modification: The target protein is first functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) group. This is typically achieved by reacting the protein's primary amines (lysine residues and the N-terminus) with an NHS-ester derivative of the strained alkyne.

-

Click Chemistry Reaction: The azide group of this compound then reacts specifically with the strained alkyne on the modified protein, forming a stable triazole linkage and covalently attaching the Cy3 fluorophore.

The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers in the molecule's structure enhances its water solubility and reduces steric hindrance, which can improve reaction efficiency and minimize non-specific interactions.

Core Reagent Properties

A clear understanding of the chemical and physical properties of this compound and its constituent parts is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₄₄H₆₆ClN₅O₁₀ | [1] |

| Molecular Weight | ~800.4 g/mol | [1] |

| Excitation Maximum (Cy3) | ~550 nm | [2][3] |

| Emission Maximum (Cy3) | ~570 nm | [2][3] |

| Extinction Coefficient (Cy3) | ~150,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Cy3) | ~0.31 | [4] |

| Solubility | Water, DMSO, DMF | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the two-step labeling of proteins using a strained alkyne and this compound.

Protocol 1: Protein Modification with a Strained Alkyne (DBCO-NHS Ester)

This protocol describes the initial step of introducing a DBCO group onto the target protein.

Materials:

-

Target protein (0.5–5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

DBCO-PEG4-NHS Ester (or similar amine-reactive strained alkyne)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4[5][6]

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate reaction buffer using a desalting column or dialysis.[6]

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.[7][8]

-

Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[7] The optimal ratio may need to be determined empirically for each protein.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10-20% to prevent protein denaturation.[8][9]

-

Incubate the reaction for 60 minutes at room temperature or overnight at 4°C with gentle mixing.[8][9]

-

-

Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.

-

Purification: Remove the unreacted DBCO-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[7][8] The purified DBCO-labeled protein is now ready for the SPAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol details the "click" reaction between the DBCO-modified protein and the azide-functionalized Cy3 dye.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Azide-Cy3 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

SPAAC Reaction:

-

To the DBCO-labeled protein solution, add the this compound stock solution to achieve a 1.5- to 10-fold molar excess of the azide-dye over the protein.[7] A 2- to 4-fold molar excess is often a good starting point.[9]

-

Gently mix the reaction.

-

Incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.[9][10]

-

-

Purification: Remove the unreacted this compound using a desalting column or dialysis. The purified, fluorescently labeled protein is now ready for downstream applications.

-

Characterization and Storage:

-

The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).[10]

-

Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.[11]

-

Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -80°C for long-term storage, protected from light.[5]

-

Quantitative Data on Labeling Efficiency

The efficiency of the two-step labeling process is influenced by several factors, including the number of available primary amines on the protein, the molar excess of reagents, reaction time, and temperature.

| Parameter | Typical Range/Value | Notes |

| Degree of Labeling (DOL) for DBCO-NHS | 1 - 10 DBCO molecules per protein | Highly dependent on the protein and the molar excess of the NHS ester. |

| SPAAC Reaction Efficiency | Typically >90% completion | The reaction between DBCO and azide is generally very efficient and goes to completion under optimized conditions.[9] |

| SPAAC Reaction Time | 1 - 16 hours | Can be expedited at higher temperatures (e.g., 37°C) for less sensitive proteins.[10] |

| Molar Excess of Azide-Cy3 | 1.5 - 10 fold | A slight molar excess is usually sufficient to drive the reaction to completion.[7] |

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a potential application in studying protein-protein interactions.

Applications in Research and Drug Development

The specificity and biocompatibility of the two-step labeling strategy utilizing this compound open up a wide array of applications:

-

Fluorescence Microscopy: The bright and photostable Cy3 dye is well-suited for imaging the localization and trafficking of labeled proteins within fixed or living cells.[2]

-

Förster Resonance Energy Transfer (FRET): By labeling two interacting proteins with a FRET donor and acceptor pair (where Cy3 can act as the acceptor), researchers can study protein-protein interactions in real-time.[12][13] The click chemistry approach allows for site-specific labeling, which can provide more precise distance measurements.

-

Flow Cytometry: Cy3-labeled proteins can be used to identify and sort cell populations based on the presence of a specific cell surface or intracellular protein.

-

In Vivo Imaging: The copper-free nature of the SPAAC reaction makes it suitable for labeling proteins in living organisms, enabling the tracking of proteins in their native environment.[14]

-

Development of Antibody-Drug Conjugates (ADCs): The precise control over the site of conjugation offered by this method is highly advantageous in the development of ADCs, ensuring a homogeneous product with a defined drug-to-antibody ratio.

Conclusion

This compound, when used in conjunction with a two-step bioorthogonal labeling strategy, provides a powerful and versatile tool for the fluorescent labeling of proteins. The high specificity of the strain-promoted azide-alkyne cycloaddition, coupled with the favorable properties of the Cy3 fluorophore and PEG spacers, enables researchers and drug development professionals to conduct a wide range of sophisticated experiments with a high degree of precision and control. This technical guide serves as a foundational resource for the successful application of this advanced bioconjugation methodology.

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. lumiprobe.com [lumiprobe.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Genetically encoded click chemistry for single-molecule FRET of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for labeling nucleic acids

An In-depth Technical Guide to Nucleic Acid Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy3 to biomolecules. This guide focuses on its application for labeling nucleic acids (DNA and RNA). The molecule features a Cy3 fluorophore for detection, two polyethylene (B3416737) glycol (PEG4) spacers to enhance aqueous solubility and reduce steric hindrance, and a terminal azide (B81097) (N3) group.[1] This azide group is the key functional moiety that enables highly specific and efficient labeling of alkyne-modified nucleic acids via a bioorthogonal reaction known as "click chemistry".[2][3] This technique has become a cornerstone in molecular biology for applications ranging from fluorescence microscopy and in situ hybridization (FISH) to flow cytometry and single-molecule studies.[4][5]

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling reaction relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry.[6][7] This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group that has been pre-incorporated into the nucleic acid.[2][3] The reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[2][3][8] The process requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO4) by a reducing agent like sodium ascorbate.[9] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[9]

Data Presentation: Properties of the Cy3 Fluorophore

The Cy3 dye is a bright, orange-fluorescent dye valued for its photostability and strong signal intensity.[5] Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-554 nm | [4][10] |

| Emission Maximum (λem) | ~568-570 nm | [4][10] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [10] |

| Recommended Laser Line | 532 nm | [5] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [11] |

Experimental Protocols

Protocol for CuAAC Labeling of Alkyne-Modified Oligonucleotides

This protocol is a general guideline for labeling alkyne-modified DNA or RNA oligonucleotides with an azide-functionalized dye like this compound.[2][3][6]

A. Reagents and Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (Anhydrous)

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

Ascorbic Acid Stock: 5 mM in nuclease-free water (prepare fresh)[2]

-

Copper(II)-TBTA Stock: 10 mM in 55% DMSO (or use a water-soluble ligand like THPTA)[2]

-

Nuclease-free water

-

Inert gas (Argon or Nitrogen)

-

Precipitation reagents: 3 M Sodium Acetate (pH 5.2) and 100% Ethanol, or Acetone (B3395972) with 3% lithium perchlorate (B79767) for oligonucleotides.[12]

B. Preparation of Stock Solutions:

-

Azide-Cy3 Stock (10 mM): Dissolve the this compound in anhydrous DMSO.

-

Oligonucleotide Stock: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100-200 µM).

C. Labeling Reaction Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide (e.g., 1 nmol) in nuclease-free water.

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.[2][12]

-

Add DMSO to a final volume of 50% of the total reaction mixture.[2] Vortex to mix.

-

Add the Azide-Cy3 stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[8] Vortex to mix.

-

Add the freshly prepared 5 mM Ascorbic Acid stock solution to a final concentration of 0.5 mM.[8] Vortex briefly.

-

Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30-60 seconds.[2][6]

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[8]

-

Flush the tube headspace with inert gas, cap it tightly, and vortex thoroughly.[6]

-

Incubate the reaction at room temperature overnight, protected from light.[3][6]

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.[13]

A. Ethanol/Acetone Precipitation:

-

For DNA, add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol.[12] For oligonucleotides, adding at least a 4-fold volume of acetone can be effective.[6]

-

Mix thoroughly and incubate at -20°C for at least 30 minutes.[12]

-

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[12]

-

Carefully discard the supernatant, which contains the unreacted dye.

-

Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.

-

Air-dry the pellet and resuspend in a suitable buffer.

B. Advanced Purification: For applications requiring very high purity, methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended to separate the labeled product from any remaining unlabeled oligonucleotides and free dye.[14]

Mechanism Visualization

The CuAAC reaction proceeds via a copper-catalyzed mechanism that joins the alkyne and azide moieties. The copper(I) ion acts as a catalyst to coordinate with both the alkyne and azide, lowering the activation energy of the cycloaddition and leading to the formation of a stable five-membered triazole ring.

References

- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]

- 2. Мечение олигонуклеотидов и ДНК методом клик-химии [ru.lumiprobe.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that combines the bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with a versatile azide (B81097) handle for bioorthogonal conjugation. The two polyethylene (B3416737) glycol (PEG4) linkers enhance its solubility in aqueous media and provide spatial separation between the fluorophore and the conjugated biomolecule, which can help to minimize steric hindrance and potential quenching effects. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and detailed protocols for its application in life sciences research and drug development.

The azide group enables the covalent attachment of this probe to a wide range of biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) moiety through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and efficient, allowing for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.

Commercial Suppliers and Technical Data

Several chemical suppliers offer this compound and structurally similar analogs. The following table summarizes the key quantitative data for this and related compounds, compiled from various supplier datasheets. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

| Supplier | Product Name/Variant | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) | Storage Conditions |

| BroadPharm | This compound | 800.4 | ≥98% | ~555 | ~570 | -20°C, protect from light |

| Guidechem | N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 | 860.48 | Not specified | Not specified | Not specified | Not specified |

| MySkinRecipes | N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 | 860.48 | ≥98% | Not specified | Not specified | Not specified |

| BroadPharm | N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | 624.2 | ≥95% | 555 | 570 | -20°C[1] |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via click chemistry. Below are detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store protected from light at -20°C.

-

Prepare fresh sodium ascorbate solution immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should ideally be 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution. A 3 to 10-fold molar excess of the azide probe over the protein is typically recommended.[2]

-

Add the aminoguanidine solution to a final concentration of 5 mM.

-

Prepare a premix of CuSO₄ and THPTA ligand. Add this premix to the reaction tube to a final copper concentration of 0.1-0.25 mM and a ligand concentration of 0.5-1.25 mM (a 5:1 ligand to copper ratio is recommended).[3]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).

-

-

Purification:

-

Remove the unreacted fluorescent probe and other small molecules by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol is designed for labeling biomolecules on the surface of or within live cells that have been metabolically engineered to incorporate a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

-

Cells metabolically labeled with a strained alkyne-containing precursor

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

-

-

Cell Preparation:

-

Culture cells that have been metabolically labeled with a strained alkyne.

-

Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any unincorporated precursor.

-

-

Labeling Reaction:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

-

Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes, protected from light. The optimal concentration and incubation time may need to be determined empirically.

-

-

Washing:

-

Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unreacted probe.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key applications of this compound in research and drug development.

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Caption: Conceptual workflow for creating and using a fluorescent GPCR ligand.

Caption: Experimental workflow for PROTAC cell permeability and target engagement.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins using the bifunctional fluorescent reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule incorporates the bright and photostable Cyanine3 (Cy3) fluorophore, making it an excellent choice for a variety of fluorescence-based detection methods. The reagent features two distinct functionalities facilitated by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and minimize steric hindrance. One terminus is an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins, while the other terminus presents an azide (B81097) group, enabling subsequent bio-orthogonal "click chemistry" reactions.

This two-step labeling strategy first attaches the fluorescent Cy3 dye to the protein of interest via stable amide bonds with primary amines (e.g., lysine (B10760008) residues). The incorporated azide then serves as a versatile chemical handle for the attachment of other molecules, such as biotin, crosslinkers, or other probes equipped with a compatible alkyne or cyclooctyne (B158145) group. This dual functionality is particularly useful for applications in drug development, cellular imaging, and the study of protein-protein interactions.

Product Information

| Property | Specification |

| Fluorophore | Cyanine3 (Cy3) |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester (reacts with primary amines) |

| Reactive Group 2 | Azide (N₃) (for click chemistry) |

| Spacer Arms | PEG4 (Polyethylene glycol, 4 units) |

| Storage | Store at -20°C, protected from light and moisture. |

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol details the covalent attachment of this compound to a target protein.

Materials Required:

-

Protein of interest (in an amine-free buffer)

-

This compound reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[1][2][3] Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1]

-

Purification resin (e.g., Sephadex G-25) or spin desalting columns

-

Storage Buffer (e.g., PBS with glycerol)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[4] If the protein is in an incompatible buffer, perform buffer exchange via dialysis or using a desalting column.

-

-

Reagent Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM reagent stock solution to achieve the desired molar excess. A molar excess of 8-10 fold of the dye to the protein is a common starting point for optimal labeling.[2][3][4] The optimal ratio may need to be determined empirically for each protein.

-

While gently vortexing, add the calculated volume of the reagent stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]

-

-

Purification of Labeled Protein:

-

Remove unreacted dye and byproducts using a desalting column or size-exclusion chromatography (e.g., Sephadex G-25).[5]

-

Collect the fractions containing the fluorescently labeled protein. Successful labeling will be indicated by the visible orange color of the protein fractions.

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[5]

-

Protocol 2: Quantification of Labeling Efficiency

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3, approximately 550 nm (A₅₅₀).

-

Calculate the protein concentration, correcting for the absorbance of the Cy3 dye at 280 nm.

-

Corrected Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ / A₅₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.

-

-

-

Calculate the concentration of the Cy3 dye.

-

Dye Concentration (M) = A₅₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy3 (~150,000 M⁻¹cm⁻¹).

-

-

-

Calculate the Degree of Labeling.

-

DOL = Dye Concentration / Corrected Protein Concentration

-

| Parameter | Value |

| Cy3 Molar Extinction Coefficient (ε_dye) | ~150,000 M⁻¹cm⁻¹ at ~550 nm |

| Recommended Molar Excess (Dye:Protein) | 8:1 to 10:1 |

| Optimal Reaction pH | 8.3 - 8.5 |

Downstream Application: Click Chemistry

The azide group on the labeled protein allows for a subsequent bio-orthogonal reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This reaction, known as "click chemistry," is highly specific and efficient, and can be performed in complex biological samples.[6]

Signaling Pathway Example: Kinase Activity Probe

A common application for dual-functionalized proteins is in the study of cellular signaling pathways. For example, a kinase can be labeled with this compound. The fluorescent Cy3 allows for visualization of the kinase within the cell. The azide handle can then be "clicked" to an alkyne-modified ATP analog. This creates a probe to study kinase activity and localization in response to cellular stimuli.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Protein concentration is too low.- Reaction pH is not optimal.- Presence of amine-containing buffers.- Hydrolyzed NHS ester reagent. | - Concentrate the protein to >2 mg/mL.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Perform buffer exchange to an amine-free buffer.- Prepare the reagent stock solution fresh. |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability. | - Keep the volume of the reagent stock solution to less than 10% of the total reaction volume.- Optimize labeling conditions (e.g., lower temperature, shorter incubation time). |

| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a different purification method (e.g., dialysis). |

Applications

Proteins labeled with this compound are suitable for a wide range of applications, including:

-

Fluorescence Microscopy and Cellular Imaging: Visualize the localization and trafficking of proteins in live or fixed cells.

-

Flow Cytometry (FACS): Identify and sort cells based on the expression of a target protein.

-

ELISA and Western Blotting: Use as a detection reagent in immunoassays.

-

Protein-Protein Interaction Studies: The azide handle can be used to crosslink interacting partners.

-

Drug Delivery and Targeting: The azide can be used to attach targeting ligands or therapeutic payloads.

References

- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Azide | BroadPharm [broadpharm.com]

Illuminating the Molecular World: A Step-by-Step Guide to Cy3-Azide Click Chemistry Conjugation

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the conjugation of Cy3-azide to alkyne-modified biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These application notes will equip researchers with the knowledge to effectively label proteins, nucleic acids, and other biomolecules for a wide array of applications in diagnostics, imaging, and drug development.

Introduction to Cy3-Azide Click Chemistry

Click chemistry offers a powerful and versatile method for molecular ligation, characterized by its high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage is a prime example of this chemical philosophy. Cy3-azide, a bright and photostable fluorescent dye, when coupled with this chemistry, becomes an invaluable tool for fluorescently labeling and tracking biomolecules. The bioorthogonal nature of the azide and alkyne functional groups ensures that the reaction proceeds with minimal side reactions within complex biological systems.[1][2] This technique has found broad utility in drug discovery, from high-throughput screening of enzyme inhibitors to the development of targeted drug delivery systems.[3][4]

Quantitative Data Summary

The efficiency of Cy3-azide click chemistry conjugation can be influenced by several factors, including the nature of the biomolecule, reagent concentrations, and reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Biomolecule | Cy3-Azide Concentration (Final) | Molar Excess of Cy3-Azide (to biomolecule) | Copper (II) Sulfate (CuSO₄) Concentration (Final) | Reducing Agent (e.g., Sodium Ascorbate) Concentration (Final) | Ligand (e.g., THPTA) Concentration (Final) |

| Antibodies | 5 µM - 50 µM[5] | 5 to 20-fold[6] | 50 µM | 2.5 mM | 250 µM |

| Oligonucleotides | 1.5 µM - 3.0 µM | 1.5 to 3-fold[6] | 1 mM | 1 mM | 2 mM |

| Proteins (in cell lysate) | ~20 µM[5] | Not specified | 1 mM | 1 mM | 2 mM |

Table 2: Typical Incubation Conditions and Conjugation Efficiencies

| Biomolecule | Temperature (°C) | Incubation Time | Typical Conjugation Efficiency |

| Antibodies | Room Temperature or 4°C | 1 - 2 hours (RT) or Overnight (4°C)[6] | High (details not specified) |

| Oligonucleotides | Room Temperature | 2 - 4 hours or Overnight (4°C)[6] | 86.0 ± 1.3% to 90.3 ± 0.4%[7][8] |

| Proteins (in cell lysate) | Room Temperature | 30 - 60 minutes | High (details not specified) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of Cy3-azide to an alkyne-modified biomolecule. This generalized protocol can be adapted for various biomolecules such as proteins and nucleic acids.

Materials

-

Alkyne-modified biomolecule (e.g., protein, DNA, oligonucleotide)

-

Cy3-azide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate (B8700270), THPTA)

-

Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4; ensure it is amine-free)

-

Purification system (e.g., size-exclusion chromatography, ethanol (B145695) precipitation)

Preparation of Stock Solutions

-

Cy3-Azide Stock Solution: Dissolve Cy3-azide in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

-

Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

-

Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh for each experiment.

-

Ligand (THPTA) Stock Solution: Prepare a 200 mM stock solution of THPTA in nuclease-free water.

Conjugation Protocol

-

Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the appropriate reaction buffer to the desired concentration (e.g., 1-5 mg/mL for proteins).

-